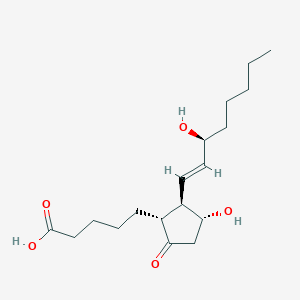

Dinorprostaglandin E1

Description

Properties

IUPAC Name |

5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUGBRJEKVKOKQ-LRSAKWJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dinoprostone mechanism of action in non-uterine smooth muscle

An In-Depth Technical Guide to the Mechanism of Action of Dinoprostone in Non-Uterine Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprostone, the naturally occurring form of Prostaglandin E2 (PGE2), is a potent lipid mediator derived from the cyclooxygenase (COX) pathway of arachidonic acid metabolism.[1] While its role in uterine smooth muscle contraction and cervical ripening is well-established in obstetrics, its action on non-uterine smooth muscle is complex, tissue-specific, and of significant interest in various physiological and pathological processes. Dinoprostone exerts its effects by binding to a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The differential expression of these receptor subtypes and their coupling to divergent intracellular signaling pathways account for the varied, and often opposing, effects of dinoprostone on vascular, airway, and gastrointestinal smooth muscle. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental methodologies, and visual signaling pathways.

Core Signaling Pathways of Dinoprostone (PGE2) Receptors

Dinoprostone's effects are initiated by its binding to one of four EP receptor subtypes, each linked to a distinct G-protein and second messenger system.

-

EP1 Receptor: Typically couples to Gαq, activating Phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, increasing cytosolic calcium concentration ([Ca2+]i) and promoting smooth muscle contraction.

-

EP2 and EP4 Receptors: Both couple to Gαs, which activates adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP). cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular Ca2+ and smooth muscle relaxation.

-

EP3 Receptor: This receptor is notable for its complexity, with multiple splice variants that can couple to different G-proteins. Most commonly, it couples to Gαi, which inhibits adenylyl cyclase, thereby decreasing cAMP levels and antagonizing relaxant pathways. This can lead to a net contractile effect.

References

The Dual Role of Dinoprostone in Inflammatory Response Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprostone, the naturally occurring form of Prostaglandin E2 (PGE2), is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] While clinically recognized for its role in labor induction, dinoprostone exerts a complex and often paradoxical influence on the inflammatory response. Its ability to act as both a pro- and anti-inflammatory agent is a subject of intense research, with significant implications for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth exploration of the mechanisms by which dinoprostone regulates inflammation, detailing its signaling pathways, effects on immune cells, and the experimental methodologies used to elucidate its function.

Core Mechanism: The EP Receptor Family

Dinoprostone mediates its diverse effects by binding to a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] The specific inflammatory outcome of dinoprostone signaling is highly dependent on the differential expression of these receptors on various immune cells and the subsequent intracellular signaling cascades they initiate.

-

EP1 Receptor: Primarily coupled to Gαq, leading to an increase in intracellular calcium. Its role in inflammation is often associated with smooth muscle contraction and pain perception.[1]

-

EP2 and EP4 Receptors: These receptors are coupled to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This pathway is generally associated with the anti-inflammatory and immunomodulatory effects of dinoprostone, including the relaxation of smooth muscle.[1]

-

EP3 Receptor: This receptor exhibits the most complex signaling, with multiple splice variants that can couple to Gαi (inhibiting adenylyl cyclase) or Gαq. Its roles are diverse, including the modulation of neurotransmitter release and various immune responses.[1]

The balance of expression of these receptors on different immune cells is a critical determinant of the overall inflammatory response to dinoprostone.

Dinoprostone Signaling Pathways

The binding of dinoprostone to its cognate EP receptors triggers distinct downstream signaling pathways that ultimately modulate the expression of inflammatory genes.

Regulation of Inflammatory Mediators

Dinoprostone exerts a nuanced control over the production of key inflammatory mediators, including cytokines and chemokines. This regulation is highly context-dependent, varying with the cell type, the inflammatory stimulus, and the concentration of dinoprostone.

Cytokine Modulation

Dinoprostone can either suppress or enhance the production of various cytokines.

-

Anti-inflammatory Effects: A primary anti-inflammatory mechanism of dinoprostone is the suppression of pro-inflammatory cytokines. For instance, in macrophages, dinoprostone can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[3]

-

Pro-inflammatory Effects: Conversely, dinoprostone can also promote inflammation. It has been shown to stimulate the production of the pro-inflammatory cytokine Interleukin-8 (IL-8), which is involved in neutrophil recruitment.[4] Furthermore, in certain contexts, it can exacerbate the expression of IL-6.[5]

Chemokine Regulation

Dinoprostone also plays a critical role in regulating the expression of chemokines, which are crucial for directing the migration of immune cells.

-

Inhibition of Inflammatory Chemokines: In dendritic cells, dinoprostone has been shown to inhibit the expression and release of the inflammatory chemokines CCL3 (MIP-1α) and CCL4 (MIP-1β) in a dose-dependent manner.[6] This inhibitory effect is mediated through the EP2 and EP4 receptors.[6]

-

Induction of Regulatory Chemokines: In contrast, dinoprostone can induce the transcription of homeostatic chemokines such as CCL17 and CCL22 in dendritic cells.

Data Presentation: Quantitative Effects of Dinoprostone on Inflammatory Mediators

The following tables summarize the quantitative effects of dinoprostone on the production of various inflammatory mediators from in vitro studies.

Table 1: Effect of Dinoprostone on Cytokine Production by Macrophages

| Cytokine | Cell Type | Stimulus | Dinoprostone Concentration | Effect | Reference |

| TNF-α | Human Peritoneal Macrophages | LPS | 100 ng/mL | ↓ from 4100 pg/mL to 545 pg/mL | [3] |

| TNF-α | Human Peritoneal Macrophages | LPS | 1000 ng/mL | ↓ from 3225 pg/mL to 353 pg/mL | [3] |

| IL-1β | Human Peritoneal Macrophages | LPS | 0-1000 ng/mL | No significant effect | [3] |

Table 2: Effect of Dinoprostone on Chemokine Production by Dendritic Cells

| Chemokine | Cell Type | Stimulus | Dinoprostone Concentration | Effect | Reference |

| CCL3 (MIP-1α) | Murine Bone Marrow-Derived DCs | LPS | Dose-dependent | Inhibition of expression and release | [6] |

| CCL4 (MIP-1β) | Murine Bone Marrow-Derived DCs | LPS | Dose-dependent | Inhibition of expression and release | [6] |

| CCL17 | Human Monocyte-Derived DCs | Maturation stimuli | Not specified | Induction of transcription | |

| CCL22 | Human Monocyte-Derived DCs | Maturation stimuli | Not specified | Induction of transcription |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of dinoprostone in inflammatory response regulation.

Protocol 1: In Vitro Macrophage Cytokine Production Assay

This protocol details the measurement of cytokine production from a macrophage cell line stimulated with lipopolysaccharide (LPS) in the presence of dinoprostone.

Materials:

-

J774A.1 macrophage cell line

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS)

-

Dinoprostone

-

ELISA kits for TNF-α and IL-10

Procedure:

-

Seed J774A.1 macrophages in 12-well plates at a suitable density and allow them to adhere overnight.

-

The following day, replace the medium with fresh complete RPMI-1640.

-

Pre-treat the cells with a range of dinoprostone concentrations (e.g., 0, 1, 10, 100, 1000 ng/mL) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

Incubate the plates for 16-18 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentrations of TNF-α and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T-cells in response to an antigen, and the modulatory effect of dinoprostone.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

CFSE cell proliferation kit

-

Complete RPMI-1640 medium

-

Antigen (e.g., proinsulin C-peptide for Type 1 Diabetes studies)

-

Dinoprostone

-

Fluorescently labeled antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from fresh human blood using density gradient centrifugation.

-

Resuspend the PBMCs at 1 × 10^6 cells/mL in pre-warmed PBS.

-

Label the cells with CFSE dye according to the manufacturer's protocol. The labeling reaction is typically stopped with complete medium containing serum.

-

Plate the CFSE-labeled PBMCs in 96-well round-bottom plates.

-

Add the specific antigen and a range of dinoprostone concentrations to the appropriate wells. Include control wells with no antigen and no dinoprostone.

-

Culture the cells for 7 days at 37°C in a humidified incubator with 5% CO2.

-

On day 7, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).

-

Analyze the cells by flow cytometry. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferating cells and the number of cell divisions can be quantified.

Conclusion

Dinoprostone's role in regulating the inflammatory response is multifaceted and highly dependent on the cellular context, particularly the expression profile of its four EP receptors. Its ability to both suppress and promote inflammatory processes highlights the complexity of the prostanoid signaling network. A thorough understanding of these dualistic effects is crucial for the development of targeted therapies that can harness the beneficial anti-inflammatory properties of dinoprostone while mitigating its pro-inflammatory actions. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate immunomodulatory functions of this important lipid mediator. As research continues to unravel the complexities of dinoprostone signaling, new opportunities will emerge for the development of innovative treatments for a wide spectrum of inflammatory disorders.

References

- 1. What is the mechanism of Dinoprostone? [synapse.patsnap.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 inhibits production of the inflammatory chemokines CCL3 and CCL4 in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin E1: A Technical Guide to Downstream Cellular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E1 (PGE1), a member of the prostanoid family of lipid mediators, plays a pivotal role in a wide array of physiological and pathological processes. Its diverse cellular effects are of significant interest in therapeutic development, ranging from its use as a vasodilator to its potential applications in cancer and neurodegenerative diseases. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the downstream targets of PGE1, its signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

PGE1 exerts its effects by binding to a class of G-protein coupled receptors (GPCRs) known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors—EP1, EP2, EP3, and EP4—each coupled to distinct intracellular signaling cascades. The activation of these receptors by PGE1 initiates a series of downstream events that ultimately modulate gene expression, protein activity, and cellular function. This guide will delve into the intricacies of these pathways, present quantitative data on PGE1's effects, and provide detailed protocols for key experimental techniques.

Prostaglandin E1 Signaling Pathways

The binding of PGE1 to its cognate EP receptors triggers two primary signaling cascades: the cyclic adenosine monophosphate (cAMP) pathway and the intracellular calcium (Ca2+) pathway. The specific pathway activated depends on the EP receptor subtype expressed in the target cell.

The cAMP/PKA Signaling Pathway

The EP2 and EP4 receptors are coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon PGE1 binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

The Intracellular Calcium (Ca2+) Signaling Pathway

The EP1 receptor is coupled to the Gq alpha subunit. Activation of Gq by PGE1 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates various downstream effector proteins, leading to a cellular response.

The EP3 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Quantitative Data on PGE1 Downstream Targets

The following tables summarize quantitative data on the effects of PGE1 on various downstream targets. These values can vary depending on the cell type, experimental conditions, and assay used.

Table 1: PGE1 Receptor Binding Affinities (Ki values)

| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Reference |

| EP1 (mouse) | PGE1 | 36 | CHO | [1] |

| EP2 (mouse) | PGE1 | 23 | CHO | [1] |

| EP3 (mouse) | PGE1 | 1.1 | CHO | [1] |

| EP4 (mouse) | PGE1 | 1.1 | CHO | [1] |

| EP1 (human) | PGE1 | ~20-40 | HEK293 | |

| EP2 (human) | PGE1 | ~50 | HEK293 | |

| EP3 (human) | PGE1 | ~1 | HEK293 | |

| EP4 (human) | PGE1 | ~1 | HEK293 |

Table 2: Inhibitory Effects of PGE1 on Platelet Aggregation (IC50 values)

| Agonist | PGE1 IC50 (nM) | Platelet Source | Reference |

| ADP | 14 | Neonatal | [2] |

| Collagen | 117 | Neonatal | [2] |

| ADP | 149 | Adult | [2] |

| Collagen | 491 | Adult | [2] |

Table 3: Effects of PGE1 on Vascular Smooth Muscle Cell (VSMC) Proliferation

| Cell Type | PGE1 Concentration | Effect on DNA Synthesis | Reference |

| Human Aortic and Fetal VSMC | 25 nM | Significant inhibition in G1 phase | [3] |

| Arterial SMC (stimulated with PDGF) | 10 ng/mL (~28 nM) | ~70% inhibition | [4] |

| Mouse VSMC | 10 µM | Inhibition after S phase entry | [5] |

| Cultured VSMC (quiescent) | Not specified | Enhanced DNA synthesis | [6] |

| Cultured VSMC (cycling) | Not specified | Antiproliferative | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of PGE1.

Workflow for Identifying PGE1 Downstream Targets

A general workflow for identifying and validating the downstream targets of PGE1 involves a combination of screening and targeted approaches.

cAMP Accumulation Assay

This protocol describes a common method for measuring intracellular cAMP levels using a competitive immunoassay.

Materials:

-

Cells of interest

-

PGE1

-

Cell lysis buffer

-

cAMP standard

-

cAMP assay kit (e.g., ELISA-based)

-

Microplate reader

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

-

Serum Starvation: Prior to stimulation, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal signaling.

-

Stimulation: Treat the cells with various concentrations of PGE1 for a specific time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

-

Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.

-

cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions. This typically involves incubating the cell lysates with a cAMP-specific antibody and a labeled cAMP conjugate.

-

Data Analysis: Measure the signal using a microplate reader. Calculate the cAMP concentration in each sample based on a standard curve. Plot the cAMP concentration against the PGE1 concentration to determine the EC50 value.

Western Blot for Phosphorylated CREB (pCREB)

This protocol outlines the steps for detecting the phosphorylation of CREB in response to PGE1 treatment.

Materials:

-

Cells of interest

-

PGE1

-

Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-pCREB (Ser133) and rabbit anti-total CREB

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with PGE1 as described above. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pCREB (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

-

Densitometry: Quantify the band intensities using image analysis software.

CREB Reporter Assay

This assay measures the transcriptional activity of CREB using a reporter gene (e.g., luciferase) under the control of a CRE-containing promoter.

Materials:

-

Cells of interest

-

CRE-luciferase reporter plasmid

-

Transfection reagent

-

PGE1

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

-

Cell Recovery: Allow the cells to recover and express the reporter genes for 24-48 hours.

-

Stimulation: Treat the transfected cells with various concentrations of PGE1 for a defined period (e.g., 6-24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the PGE1 concentration to determine the EC50 value.

Key Downstream Cellular Effects of PGE1

The activation of the aforementioned signaling pathways by PGE1 leads to a variety of cellular responses, which are often cell-type specific.

Modulation of Cell Proliferation

PGE1 exhibits dual effects on cell proliferation, which are dependent on the cell type and its proliferative state. In vascular smooth muscle cells, PGE1 can inhibit DNA synthesis and proliferation, particularly when added during the G1 phase of the cell cycle.[3][4] This inhibitory effect is often mediated by the cAMP/PKA pathway. Conversely, in quiescent vascular smooth muscle cells, PGE1 has been shown to enhance DNA synthesis.[6]

Regulation of Apoptosis

PGE1 has been demonstrated to have anti-apoptotic effects in various cell types. For instance, in hepatocytes, PGE1 protects against endoplasmic reticulum stress-induced apoptosis through a PKA-dependent induction of the chaperone protein GRP78.

Anti-inflammatory Effects

PGE1 is known to possess anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines such as IL-6 and IL-8.[7] This effect is, at least in part, mediated by the cAMP/PKA pathway, which can interfere with the activation of pro-inflammatory transcription factors like NF-κB.

Conclusion

Prostaglandin E1 is a multifaceted signaling molecule with a complex and cell-type-specific downstream impact. Its actions are primarily mediated through the activation of EP receptors, leading to the modulation of the cAMP/PKA and intracellular calcium signaling pathways. These cascades, in turn, regulate a host of cellular processes, including proliferation, apoptosis, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the intricate mechanisms of PGE1 action and to explore its therapeutic potential. A thorough understanding of these downstream targets and signaling networks is crucial for the development of novel drugs that can selectively harness the beneficial effects of PGE1 in various disease contexts.

References

- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Developmental Differences in Platelet Inhibition Response to Prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell cycle-dependent inhibition of human vascular smooth muscle cell proliferation by prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E1 inhibits DNA synthesis in arterial smooth muscle cells stimulated with platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle related inhibition of mouse vascular smooth muscle cell proliferation by prostaglandin E1: relationship between prostaglandin E1 and intracellular cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of prostaglandin E1 on DNA synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E1 reduces myocardial reperfusion injury by inhibiting proinflammatory cytokines production during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

Dinoprostone EP Receptor Subtypes and Functions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprostone, the naturally occurring form of Prostaglandin E2 (PGE2), is a critical lipid signaling molecule involved in a vast array of physiological and pathological processes. Its diverse effects are mediated through a family of four distinct G-protein coupled receptors (GPCRs), the E-prostanoid (EP) receptors, designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to unique intracellular signaling cascades, leading to a wide range of cellular responses. This technical guide provides an in-depth overview of the EP receptor subtypes, their signaling pathways, functional roles, and the experimental methodologies used to study their pharmacology.

EP Receptor Subtypes: An Overview

The four EP receptor subtypes exhibit distinct tissue distribution, ligand binding affinities, and signal transduction mechanisms, which collectively contribute to the multifaceted actions of Dinoprostone.

-

EP1 Receptor: Primarily coupled to Gαq proteins, its activation leads to an increase in intracellular calcium levels, typically resulting in smooth muscle contraction.[1][2]

-

EP2 Receptor: Coupled to Gαs proteins, it stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent smooth muscle relaxation and immunomodulation.[3]

-

EP3 Receptor: This receptor is unique due to its coupling to Gαi proteins, which inhibits adenylyl cyclase and decreases cAMP levels. Alternative splicing of the EP3 receptor gene can result in isoforms that couple to other G-proteins, leading to more complex signaling.

-

EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gαs proteins and elevates intracellular cAMP. It plays a crucial role in inflammation, bone remodeling, and cancer progression.[4][5][6][7][8][9]

Quantitative Data: Binding Affinities and Functional Potencies

The interaction of Dinoprostone with its receptors can be quantified by its binding affinity (Ki) and its functional potency (EC50). These values are critical for understanding the pharmacological profile of Dinoprostone and for the development of selective EP receptor modulators.

Table 1: Dinoprostone (PGE2) Binding Affinities (Ki) for EP Receptor Subtypes

| Receptor Subtype | Species | Cell Line | Ki (nM) | Reference |

| EP1 | Human | CHO | 25 | [10] |

| Mouse | CHO | 30 | [10] | |

| EP2 | Human | HEK293 | ~13 | [3] |

| Mouse | CHO | 48 | [10] | |

| EP3 | Human | CHO | 0.6 | [10] |

| Mouse | CHO | 0.5 | [10] | |

| EP4 | Human | HEK-293 | 0.72 - 1.12 | [11][12] |

| Mouse | CHO | 0.3 | [10] |

Note: Ki values can vary depending on the experimental conditions, radioligand used, and cell system.

Table 2: Dinoprostone (PGE2) Functional Potencies (EC50) for EP Receptor Subtypes

| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) | Reference |

| EP1 | Calcium Mobilization | HEK293 | ~5-15 | [13] |

| EP2 | cAMP Accumulation | Human Neutrophils | 90 | [14] |

| EP3 | Inhibition of Forskolin-stimulated cAMP | CHO | ~0.1-1 | |

| EP4 | cAMP Accumulation | HEK-293 | 6.0 | [15] |

Note: EC50 values are highly dependent on the specific functional assay and cell type used.

Signaling Pathways of EP Receptors

The activation of each EP receptor subtype by Dinoprostone initiates a distinct intracellular signaling cascade. These pathways are central to the physiological and pathological effects of PGE2.

EP1 Receptor Signaling Pathway

The EP1 receptor, upon binding Dinoprostone, activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response, such as smooth muscle contraction.

Caption: EP1 receptor signaling cascade.

EP2 and EP4 Receptor Signaling Pathway

Both EP2 and EP4 receptors are coupled to the stimulatory G-protein, Gαs. Upon Dinoprostone binding, Gαs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates protein kinase A (PKA). PKA then phosphorylates various downstream effector proteins, leading to cellular responses such as smooth muscle relaxation, vasodilation, and modulation of inflammation.[3][5][6][7][8][9] The EP4 receptor has also been shown to engage in alternative signaling through pathways involving PI3K/Akt.

Caption: EP2 and EP4 receptor signaling cascade.

EP3 Receptor Signaling Pathway

The EP3 receptor predominantly couples to the inhibitory G-protein, Gαi. Activation of the EP3 receptor by Dinoprostone leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This reduction in cAMP can counteract the effects of Gαs-coupled receptors and lead to various cellular responses, including smooth muscle contraction and inhibition of neurotransmitter release. Certain splice variants of the EP3 receptor can also couple to Gαs or Gα12/13, leading to stimulation of cAMP or activation of the Rho pathway, respectively, adding to the complexity of its signaling.

Caption: EP3 receptor signaling cascade.

Experimental Protocols

Characterizing the interaction of Dinoprostone and other ligands with EP receptors requires a suite of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a ligand for a specific receptor. It involves incubating a source of the receptor (e.g., cell membranes from cells overexpressing the receptor) with a radiolabeled ligand (e.g., [3H]PGE2) and measuring the amount of bound radioactivity.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the EP receptor of interest.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membranes to each well.

-

For saturation binding experiments, add increasing concentrations of the radiolabeled ligand (e.g., [3H]PGE2).

-

For competition binding experiments, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor ligand (e.g., Dinoprostone).

-

To determine non-specific binding, a parallel set of tubes is incubated with a high concentration of an unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding versus the concentration of the radioligand and use non-linear regression to determine the Kd and Bmax.

-

For competition binding, plot the percentage of specific binding versus the log concentration of the competitor and use a sigmoidal dose-response model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay is used to measure the ability of a ligand to stimulate or inhibit the production of intracellular cAMP, a key second messenger for EP2 and EP4 receptors (stimulatory) and EP3 receptors (inhibitory).

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells endogenously expressing or overexpressing the EP receptor of interest (e.g., HEK293, CHO) in a 96-well plate.

-

Allow cells to adhere and grow to a suitable confluency.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For studying Gi-coupled receptors (EP3), stimulate the cells with forskolin to elevate basal cAMP levels.

-

Add varying concentrations of the test compound (e.g., Dinoprostone) and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay. These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration versus the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Caption: cAMP Accumulation Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay measures changes in intracellular calcium concentration ([Ca2+]i) following the activation of Gαq-coupled receptors like EP1. Fluorescent calcium indicators, such as Fura-2 or Fluo-4, are commonly used.

Detailed Methodology:

-

Cell Culture and Dye Loading:

-

Plate cells expressing the EP1 receptor in a black-walled, clear-bottom 96-well plate.

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.[16][17][18][19]

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence for a short period.

-

Inject varying concentrations of the agonist (e.g., Dinoprostone) into the wells.

-

Immediately and continuously measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each agonist concentration.

-

Plot the peak response versus the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Caption: Intracellular Calcium Mobilization Assay Workflow.

Conclusion

The four Dinoprostone EP receptor subtypes represent a complex and highly regulated system that plays a pivotal role in numerous physiological and disease processes. A thorough understanding of their distinct signaling pathways, pharmacology, and functions is essential for the development of novel therapeutics that can selectively target these receptors to achieve desired clinical outcomes while minimizing off-target effects. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this important class of receptors.

References

- 1. mesoscale.com [mesoscale.com]

- 2. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 4. EP4 receptor signalling in immature B cells involves cAMP and NF-κB dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 8. Prostaglandin E2-EP4 signaling persistently amplifies CD40-mediated induction of IL-23 p19 expression through canonical and non-canonical NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. abcam.com [abcam.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide to the Intracellular Signaling Cascades Activated by Dinoprostone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprostone, the synthetic form of prostaglandin E2 (PGE2), is a lipid autacoid that exerts a wide array of physiological and pathological effects. Its actions are critical in processes such as inflammation, pain, fever, and the regulation of smooth muscle tone. In clinical practice, it is widely used for the induction of labor. These diverse biological activities are mediated through its interaction with a family of four G-protein coupled receptors (GPCRs): the E-prostanoid (EP) receptors, designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling cascades, leading to a variety of cellular responses. This technical guide provides a comprehensive overview of the core signaling pathways activated by Dinoprostone, complete with quantitative data, detailed experimental protocols, and visual representations of the signaling networks.

Core Signaling Pathways of Dinoprostone

Dinoprostone's biological effects are dictated by the differential expression of the four EP receptor subtypes in various tissues and their coupling to specific G-proteins. This leads to the activation of distinct second messenger systems.[1][2]

EP1 Receptor Signaling: The Gq/11 Pathway

The EP1 receptor primarily couples to the Gq/11 family of G-proteins.[3][4] Activation of this pathway by Dinoprostone leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, including smooth muscle contraction.[1][2][5]

References

Prostaglandin E1: A Technical Guide to its Role in Immune Cell Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E1 (PGE1), a member of the prostanoid family of lipid mediators, is a potent signaling molecule with a wide array of physiological and pharmacological effects. Beyond its well-established roles in vasodilation and platelet aggregation inhibition, PGE1 exerts significant immunomodulatory functions, influencing the activity of various immune cell populations.[1] This technical guide provides an in-depth overview of the current understanding of PGE1's interaction with the immune system, with a focus on its molecular mechanisms of action and its impact on key immune cells. The complex and often context-dependent effects of PGE1 on immune responses make it a molecule of great interest for therapeutic development in inflammatory and autoimmune diseases.

Signaling Pathways of Prostaglandin E1

PGE1 primarily exerts its effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs).[2] There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades. The immunomodulatory actions of PGE1 are predominantly mediated through the EP2 and EP4 receptors, which are linked to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP is a central event in PGE1-mediated immune cell modulation, leading to the activation of Protein Kinase A (PKA) and downstream signaling events that ultimately alter gene expression and cellular function. Some synthetic analogs of PGE1, such as misoprostol, also exert their immunomodulatory effects through these pathways.[4]

The following diagram illustrates the primary signaling pathway of Prostaglandin E1 in immune cells.

Caption: PGE1 signaling via EP2/EP4 receptors increases intracellular cAMP.

Modulation of Immune Cells by Prostaglandin E1

PGE1 has demonstrated a broad spectrum of effects on various immune cell populations, often leading to a dampening of inflammatory responses. The specific outcomes can depend on the concentration of PGE1, the type of immune cell, its activation state, and the surrounding microenvironment.

Macrophages

PGE1 significantly influences macrophage function, generally promoting an anti-inflammatory phenotype. It has been shown to suppress the infiltration of macrophages into sites of inflammation and inhibit their activation.[5][6] This includes a reduction in the expression of Ia antigen, a key molecule for antigen presentation.[5][6] Furthermore, PGE1 can inhibit macrophage phagocytosis and alter their morphology.[7] The proliferation of macrophage progenitor cells is also affected, with different sensitivities observed between high and low proliferative potential progenitors.[8]

| Parameter | Cell Type | Effect of PGE1 | Concentration/Dose | Reference |

| Infiltration | Rat Glomerular Macrophages | Reduced infiltration | 15(s)-15-methyl PGE1 | [5][6] |

| Ia Antigen Expression | Rat Infiltrating Macrophages | Inhibition | 15(s)-15-methyl PGE1 | [5][6] |

| Phagocytosis | Bone Marrow Macrophages | Inhibition | 10-6 M | [7] |

| Proliferation (HPP-CFC) | Mouse Bone Marrow | 50% inhibition | 5.5 x 10-6 M | [8] |

| Proliferation (LPP-CFC) | Mouse Bone Marrow | 50% inhibition | 5 x 10-8 M | [8] |

T Lymphocytes

PGE1 exerts complex and often inhibitory effects on T cell-mediated immunity. It can suppress T cell adhesion to endothelial cells, a crucial step in the migration of T cells to inflammatory sites, by down-modulating the expression of ICAM-1 on endothelial cells.[9] PGE1 also inhibits the induction of effector T cells, which is a critical phase in the development of cell-mediated immune responses.[10] This immunosuppressive effect is dose-dependent and appears to be mediated indirectly through the release of suppressor lymphokines.[10] In the context of host-versus-graft and graft-versus-host reactions, PGE1 has been shown to suppress these responses in a dose-dependent manner.

| Parameter | Cell Type/System | Effect of PGE1 | Concentration/Dose | Reference |

| Adhesion to Endothelial Cells | Mouse T-cell lymphoma (TK-1) | Dose-dependent reduction | 10-12 - 10-8 M | [9] |

| Effector T Cell Induction | Murine DTH model | Dose-dependent inhibition | Not specified | [10] |

| Host-versus-Graft Reaction | Mice | Dose-dependent suppression | Not specified | |

| Graft-versus-Host Reaction | Mice | Dose-dependent suppression | Not specified |

B Lymphocytes

The influence of PGE1 on B lymphocytes is multifaceted and can vary depending on the context of B cell activation. In some settings, PGE1 can enhance the entry of B cells into the cell cycle, while in others, it can inhibit B cell activation events such as cellular enlargement and the upregulation of class II MHC and FcεRII/CD23.[11][12] These inhibitory effects are mediated through a cAMP-dependent mechanism.[12]

| Parameter | Cell Type | Effect of PGE1 | Concentration/Dose | Reference |

| Cellular Enlargement (IL-4/LPS induced) | Murine B cells | ~75% inhibition | Not specified | [12] |

| Class II MHC Upregulation | Murine B cells | ~35% suppression | Not specified | [12] |

| FcεRII/CD23 Expression | Murine B cells | ~30% suppression | Not specified | [12] |

| Polyclonal Response (LPS) | Murine B cells | Enhanced | Not specified | [11][13] |

| Polyclonal Response (8MGuo) | Murine B cells | Inhibited | Not specified | [11][13] |

Dendritic Cells

Dendritic cells (DCs), the most potent antigen-presenting cells, are also targets of PGE1 modulation. PGE1 can promote the maturation of DCs, leading to the upregulation of surface molecules such as CD40, CD54, CD80, CD83, and CD86, as well as MHC class II molecules.[14] This maturational effect is associated with increased production of pro-inflammatory cytokines like IL-1β, IL-6, TNF-α, and IL-12 by the DCs.[14] Consequently, PGE1-treated DCs show an enhanced capacity to induce the proliferation of both CD4+ and CD8+ T cells and promote a Th1-biased immune response.[14]

| Parameter | Cell Type | Effect of PGE1 | Concentration/Dose | Reference |

| Maturation (following IL-1, IL-6, TNF-α) | Human peripheral progenitor-derived DCs | Potent influence on maturation | 10-5 to 10-9 M | [14] |

| Surface Molecule Upregulation (CD40, CD54, CD58, CD80, CD83, CD86, MHC class II) | Human peripheral progenitor-derived DCs | Upregulation | 10-5 to 10-9 M | [14] |

| Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α, IL-12) | Human peripheral progenitor-derived DCs | Significantly higher amounts | 10-5 to 10-9 M | [14] |

| T Cell Proliferation (alloantigen-induced MLR) | Naïve and activated CD4+ and CD8+ T cells | Markedly enhanced | Not specified | [14] |

| Th1 Cytokine Production (IL-2, IFN-γ) by cocultured T cells | T cells cocultured with PGE1-treated DCs | Significantly higher amounts | Not specified | [14] |

Cytokine Production Modulation

PGE1 has a significant impact on the production of various cytokines by immune cells. In peripheral blood mononuclear cells (PBMCs), PGE1 can inhibit the production of TNF-α and IFN-γ, while its effect on IL-10 can be inhibitory or stimulatory depending on the stimulus.[15] In LPS-stimulated PBMCs, PGE1 strongly inhibits TNF-α production but increases IL-10 production.[15] During pneumonectomy, intraoperative administration of PGE1 has been shown to suppress the systemic levels of TNF-α and IL-8.

| Cytokine | Cell Type/Condition | Effect of PGE1 | Concentration/Dose | Reference |

| TNF-α | ConA-stimulated PBMC | Inhibition | Dose-dependent | [15] |

| IFN-γ | ConA-stimulated PBMC | Inhibition | Dose-dependent | [15] |

| IL-10 | ConA-stimulated PBMC | Inhibition (lesser extent) | Dose-dependent | [15] |

| TNF-α | LPS-stimulated PBMC | Inhibition | Dose-dependent | [15] |

| IL-10 | LPS-stimulated PBMC | Increased | Dose-dependent | [15] |

| TNF-α | Plasma during pneumonectomy | Suppressed | 0.02-0.03 µg/kg/min | |

| IL-8 | Plasma during pneumonectomy | Significantly less increase | 0.02-0.03 µg/kg/min |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PGE1's effects on immune cells.

Measurement of Intracellular cAMP Levels

The following diagram outlines the workflow for a competitive ELISA to measure intracellular cAMP.

Caption: A typical workflow for quantifying intracellular cAMP levels.

Detailed Protocol:

-

Cell Culture and Treatment: Culture immune cells (e.g., lymphocytes, macrophages) at an appropriate density in a multi-well plate. Treat the cells with varying concentrations of PGE1 or vehicle control for the desired time points.

-

Cell Lysis: After treatment, aspirate the culture medium and lyse the cells using a lysis buffer provided with a commercial cAMP ELISA kit. This step releases the intracellular cAMP into the lysate.

-

Sample and Standard Preparation: Prepare a standard curve using the cAMP standards provided in the kit. Dilute the cell lysates as necessary.

-

ELISA Procedure:

-

Add the prepared standards and samples to the wells of the ELISA plate pre-coated with a capture antibody.

-

Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP in the samples/standards for binding to the capture antibody.

-

Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

-

Wash the plate to remove any unbound reagents.

-

Add a substrate solution that will react with the HRP to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of cAMP in the cell lysates.

T Cell Proliferation Assay (CFSE-based)

The following diagram illustrates the workflow for a CFSE-based T cell proliferation assay.

References

- 1. Cytokine analysis - ELISA / CBA [sanquin.org]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. researchgate.net [researchgate.net]

- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. agilent.com [agilent.com]

- 7. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mucosalimmunology.ch [mucosalimmunology.ch]

- 9. Assessment of Human Dendritic Cell Antigen Uptake by Flow Cytometry [bio-protocol.org]

- 10. raybiotech.com [raybiotech.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Class of Bioactive Lipids: A Historical and Technical Perspective on the Discovery of Prostaglandin E1

Abstract

Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipid mediators, has a rich and compelling history that intertwines with the very discovery of prostaglandins. From early observations of potent biological activity in seminal fluid to the eventual isolation, characterization, and elucidation of its complex signaling pathways, the journey of PGE1 discovery has paved the way for a deeper understanding of local hormonal regulation and has opened up numerous therapeutic avenues. This in-depth technical guide provides a historical perspective on the seminal discoveries that led to the identification of PGE1, targeted at researchers, scientists, and drug development professionals. The core of this document is a detailed exposition of the key experimental protocols that were instrumental in its isolation and characterization, alongside a quantitative summary of early findings and a visual representation of its signaling mechanisms.

A Serendipitous Discovery: Early Observations

The story of prostaglandins begins in the 1930s with the independent observations of two groups of researchers. In 1930, Kurzrock and Lieb noted that human seminal fluid could induce both contraction and relaxation of isolated human uterine tissue.[1] A few years later, in 1933, Maurice Goldblatt in England reported similar findings.[2] However, it was the Swedish physiologist Ulf von Euler who, in the mid-1930s, systematically investigated a biologically active substance in the seminal fluid of various animals, including humans.[3] He observed its potent vasodepressor and smooth muscle-stimulating activities.[3] Believing the substance originated from the prostate gland, he coined the term "prostaglandin."[1][3] This lipid-soluble acidic factor was distinct from other known autacoids of the time.[3]

The Swedish Breakthrough: Isolation and Characterization

The true chemical nature of "prostaglandin" remained elusive for nearly two decades, largely due to the technological limitations of the era. The next significant leap forward came from the pioneering work of Sune Bergström and his colleagues at the Karolinska Institute in Stockholm.[3] In the late 1950s, Bergström and Jan Sjövall embarked on the arduous task of isolating the active principles from sheep vesicular glands, which were found to be a richer source than the prostate.[3][4]

Their efforts culminated in 1957 with the isolation of a crystalline prostaglandin.[3] Further work, published in 1960, described the separation of two distinct crystalline compounds from sheep vesicular glands, which they named Prostaglandin E (PGE) and Prostaglandin F (PGF).[3][4] The "E" denoted its preferential partitioning into the ether phase during extraction, while "F" indicated its preference for the phosphate ("fosfat" in Swedish) buffer.[2] Subsequent work led to the structural elucidation of these compounds, revealing them to be 20-carbon fatty acid derivatives containing a five-membered ring.[3]

Key Experiments in the Isolation of Prostaglandin E1

The isolation of PGE1 was a landmark achievement in lipid biochemistry. The following sections detail the methodologies employed by Bergström and Sjövall, reconstructed from their seminal publications.

2.1.1. Extraction from Sheep Vesicular Glands

The initial step involved the large-scale extraction of the active compounds from frozen sheep vesicular glands.[4]

-

Tissue Preparation: Frozen sheep prostate glands (vesicular glands) were minced using a meat grinder.[4]

-

Ethanol Extraction: For every 1 kg of minced glands, 4 liters of 95% ethanol were added. The suspension was mechanically stirred for one hour and then allowed to sediment overnight.[4]

-

Concentration: The supernatant was siphoned off and concentrated in vacuo to approximately one-twentieth of its original volume.[4]

-

Solvent Partitioning: The crude concentrate was first extracted with an equal volume of ether, which was discarded. The aqueous phase was then acidified to pH 3 with hydrochloric acid and extracted with ether. The combined ether extracts were washed with water until free of chloride ions and then evaporated to dryness in vacuo, yielding a dark, brown paste.[5]

2.1.2. Purification by Reversed-Phase Partition Chromatography

A key innovation in the purification process was the use of reversed-phase partition chromatography.

-

Stationary and Mobile Phases: The stationary phase consisted of 50% isooctanol/chloroform supported on Hostalen (a polyethylene powder). The mobile phase was 50% methanol/water.[4]

-

Column Chromatography: The crude extract (5-7 g from 12.5 kg of glands) was applied to a column containing 100 g of Hostalen with 67 ml of stationary phase. The column was eluted with the mobile phase, and fractions were collected and assayed for biological activity.[4]

-

Secondary Chromatography: To separate PGE from PGF, a second reversed-phase chromatography step was employed. This used a mobile phase of 35% (v/v) methanol/water saturated with 1/10 of its volume of 40% (v/v) isoamyl acetate/chloroform.[4]

2.1.3. Crystallization

The final step in obtaining pure PGE1 was crystallization.

-

Solvent System: The active fractions from the chromatography steps were crystallized from ethyl acetate and ethyl acetate/heptane.[4]

-

Recrystallization: The crystalline material was recrystallized multiple times from the same solvent system until a constant melting point of 115–117°C was achieved.[4]

2.1.4. Bioassay for Activity Monitoring

Throughout the extraction and purification process, the biological activity of the fractions was monitored using a bioassay.

-

Tissue Preparation: Strips of rabbit duodenum were suspended in a 30 ml organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% oxygen and 5% carbon dioxide.

-

Contraction Measurement: The contractions of the smooth muscle strips were recorded on a kymograph. The activity of the prostaglandin-containing fractions was quantified by comparing the induced contractions to those produced by a standard preparation.

Quantitative Data from Early Studies

While precise yields were often difficult to determine and not always reported in modern standardized formats, some quantitative data can be extracted from the early publications.

| Parameter | Value | Source |

| Starting Material | Frozen Sheep Vesicular Glands | Bergström & Sjövall, 1960[4] |

| Crude Extract Yield | 5-7 g from 12.5 kg of glands | Bergström & Sjövall, 1960[4] |

| Melting Point of Crystalline PGE1 | 115–117°C | Bergström & Sjövall, 1960[4] |

Elucidating the Mechanism of Action: Signaling Pathways of Prostaglandin E1

Prostaglandin E1 exerts its diverse biological effects by binding to a family of G-protein coupled receptors (GPCRs) known as EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways.

The EP1 Receptor Pathway

The EP1 receptor is coupled to the Gq family of G-proteins. Its activation leads to an increase in intracellular calcium concentration.

The EP2 and EP4 Receptor Pathways

Both EP2 and EP4 receptors are coupled to the Gs family of G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

The EP3 Receptor Pathway

The EP3 receptor is unique in that it primarily couples to the Gi family of G-proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Conclusion

The discovery of Prostaglandin E1 represents a pivotal moment in the history of biomedical research. The journey from the initial, somewhat ambiguous, observations of biological activity in seminal fluid to the isolation of a pure crystalline compound and the subsequent elucidation of its complex signaling pathways is a testament to the power of meticulous experimental work and scientific curiosity. The pioneering techniques developed by von Euler, Bergström, and Sjövall not only unveiled a new class of local hormones but also laid the groundwork for decades of research into the physiological and pathological roles of eicosanoids. The legacy of their work continues to influence modern drug development, with PGE1 and its analogues finding applications in a variety of clinical settings. This historical and technical overview serves to highlight the foundational discoveries that have shaped our current understanding of this remarkable bioactive lipid.

References

- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oiling the wheels of discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 5. Countercurrent distribution - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Dinoprostone (PGE2) ELISA Kit with Cell Culture Supernatant

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the quantification of Dinoprostone, also known as Prostaglandin E2 (PGE2), in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

Dinoprostone (PGE2) is a principal biologically active prostaglandin synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It is a key mediator in numerous physiological and pathological processes, including inflammation, immunity, neurotransmission, and cancer. Accurate quantification of PGE2 in cell culture supernatants is crucial for researchers studying cellular responses to various stimuli, for drug discovery and development targeting the prostaglandin pathway, and for understanding the role of PGE2 in disease models. This protocol outlines the necessary steps for sample preparation, assay procedure, and data analysis to ensure reliable and reproducible results.

Principle of the Assay

The Dinoprostone ELISA kit is typically a competitive immunoassay. In this format, PGE2 present in the sample or standard competes with a fixed amount of enzyme-labeled PGE2 (e.g., conjugated to horseradish peroxidase - HRP or alkaline phosphatase - AP) for a limited number of binding sites on a specific antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the enzyme reaction produces a colored product. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. A standard curve is generated by plotting the absorbance values against known concentrations of PGE2, which is then used to determine the concentration of PGE2 in the unknown samples.

Data Presentation

Table 1: Typical Materials Provided in a Dinoprostone (PGE2) ELISA Kit

| Component | Description | Storage |

| Antibody-Coated Microplate | 96-well plate pre-coated with an anti-PGE2 antibody. | 2-8°C |

| PGE2 Standard | A known concentration of PGE2 to prepare the standard curve. | -20°C or 2-8°C |

| HRP-Conjugate (or AP-Conjugate) | PGE2 conjugated to an enzyme (e.g., Horseradish Peroxidase). | 2-8°C |

| Assay Buffer/Diluent | Buffer for diluting standards and samples. | 2-8°C |

| Wash Buffer Concentrate | A concentrated buffer to be diluted for washing steps. | 2-8°C |

| Substrate Solution | (e.g., TMB for HRP) Reagent that reacts with the enzyme to produce color. | 2-8°C, protect from light |

| Stop Solution | (e.g., Sulfuric Acid) A reagent to stop the enzyme-substrate reaction. | 2-8°C |

| Plate Sealers | Adhesive strips to cover the plate during incubation. | Room Temperature |

Table 2: Recommended Sample Handling and Storage

| Sample Type | Preparation | Short-Term Storage (≤ 24 hours) | Long-Term Storage |

| Cell Culture Supernatant | Centrifuge at 1000 x g for 20 minutes to remove particulates.[1][2][3] | 2-8°C | Aliquot and store at -20°C (≤ 1 month) or -80°C (≤ 3 months).[1] Avoid repeated freeze-thaw cycles.[1][2][4] |

| Conditioned Medium | Collect medium, centrifuge at 300 x g for 10 minutes at 4°C.[4] | 2-8°C | Aliquot supernatant and store at -80°C.[4] |

Experimental Protocols

I. Reagent Preparation

-

Bring all reagents to room temperature (18-25°C) before use.[1]

-

Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water to the working concentration as indicated in the kit manual (e.g., 1:20 or 1:30).[2]

-

PGE2 Standard Curve Preparation:

-

Reconstitute the PGE2 Standard with the provided Assay Buffer to create a stock solution.

-

Perform serial dilutions of the stock solution using the Assay Buffer to create a set of standards with decreasing concentrations. It is critical to use the same cell culture medium as the samples for diluting the standards if the samples are not being significantly diluted, to account for matrix effects.[5]

-

A blank or zero standard (containing only Assay Buffer or culture medium) should also be included.

-

II. Sample Preparation

-

Collect Cell Culture Supernatant: After cell treatment, carefully collect the cell culture medium into a sterile centrifuge tube.

-

Centrifugation: To remove cells and cellular debris, centrifuge the supernatant. A common recommendation is to centrifuge at 1000 x g for 20 minutes at 2-8°C.[1][2][3] Some protocols suggest 500 x g for 5 minutes.

-

Aliquoting and Storage:

-

Sample Dilution: If the expected concentration of PGE2 in the supernatant is high, it may be necessary to dilute the samples with the Assay Buffer provided in the kit. Optimal dilution factors should be determined empirically for your specific experimental conditions.[1] If samples can be diluted at least 10-fold with the ELISA buffer, the assay can often be performed without modifications to the standard curve.[5]

III. Assay Procedure (Competitive ELISA)

-

Add Standards and Samples: Add a specified volume (e.g., 50 µL) of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add HRP-Conjugate: Add a specified volume (e.g., 50 µL) of the HRP-conjugated PGE2 to each well (except for the blank).

-

Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature or 1 hour at 37°C).[2] Some protocols may require shaking during incubation.

-

Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the diluted Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.

-

Add Substrate: Add a specified volume (e.g., 90-100 µL) of the Substrate Solution to each well.[6]

-

Incubation: Cover the plate and incubate in the dark at room temperature or 37°C for a specified time (e.g., 15-30 minutes).[6] Monitor the color development.

-

Stop Reaction: Add a specified volume (e.g., 50 µL) of the Stop Solution to each well. The color in the wells should change (e.g., from blue to yellow for TMB substrate).

-

Read Absorbance: Immediately read the optical density (OD) of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB substrate).[7] A reference wavelength (e.g., 570 nm or 630 nm) may be used to correct for optical imperfections in the plate.

IV. Data Analysis

-

Calculate Average Absorbance: Average the duplicate readings for each standard, control, and sample.

-

Generate Standard Curve:

-

Subtract the average absorbance of the blank from the average absorbance of all other standards and samples.

-

Plot the average absorbance for each standard on the y-axis against the corresponding concentration of PGE2 on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.

-

-

Calculate Sample Concentrations:

-

Use the standard curve to determine the concentration of PGE2 in each sample by interpolating the sample's average absorbance value.

-

Multiply the interpolated concentration by the dilution factor used for the sample to obtain the final concentration in the original cell culture supernatant.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for Dinoprostone (PGE2) ELISA.

Signaling Pathway Involving Dinoprostone (PGE2)

References

Measuring Prostaglandin E1 Levels in Tissue Homogenates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate measurement of Prostaglandin E1 (PGE1) in tissue homogenates. PGE1, a member of the eicosanoid family of lipid molecules, is a potent vasodilator and inhibitor of platelet aggregation, playing crucial roles in various physiological and pathological processes.[1][2] Its quantification in tissues is essential for research in inflammation, cardiovascular diseases, and reproductive health.

Introduction

Prostaglandin E1 is synthesized from dihomo-γ-linolenic acid (DGLA) and exerts its biological effects through G protein-coupled receptors, primarily the EP receptors, leading to the modulation of intracellular cyclic AMP (cAMP) levels.[3] Accurate measurement of PGE1 in tissue samples is critical for understanding its localized effects and for the development of targeted therapeutics. This note details three common methods for PGE1 quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).

Overview of Methodologies

The choice of method for PGE1 measurement depends on factors such as the required sensitivity, specificity, sample throughput, and available equipment. A summary of these methods is presented below.

| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Radioimmunoassay (RIA) |

| Principle | Competitive binding of sample PGE1 and a labeled PGE1 conjugate to a limited number of anti-PGE1 antibodies.[4] | Separation of PGE1 from other molecules based on its mass-to-charge ratio after ionization.[5][6] | Competitive binding of sample PGE1 and a radiolabeled PGE1 to a limited number of anti-PGE1 antibodies.[7] |

| Sensitivity | High (pg/mL range).[8] | Very High (pg/mL to fg/mL range).[9] | Very High (pg range).[10] |

| Specificity | Good, but potential for cross-reactivity with other prostaglandins.[4] | Excellent, allows for the differentiation of structurally similar prostaglandins.[6] | Good, but potential for cross-reactivity.[7][11] |

| Throughput | High (96-well plate format).[4] | Moderate to High, depending on the system. | Low to Moderate. |

| Equipment | Microplate reader.[12] | LC-MS/MS system.[5] | Gamma counter. |

| Cost | Relatively low. | High (instrumentation and maintenance). | Moderate (reagents and waste disposal). |

Experimental Protocols

Tissue Sample Preparation and Homogenization

Proper sample handling and homogenization are critical to prevent the degradation of PGE1 and to ensure accurate quantification.

Materials:

-

Ice-cold Phosphate Buffered Saline (PBS, 0.01M, pH 7.4)

-

Liquid nitrogen

-

Glass homogenizer or bead beater

-

Ultrasonic cell disrupter (optional)

-

Centrifuge

Protocol:

-

Immediately after collection, snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until use to minimize enzymatic activity.[13][14]

-

On the day of the experiment, thaw the tissue on ice.

-

Mince the tissue into small pieces and rinse thoroughly with ice-cold PBS to remove excess blood, as hemolyzed blood can interfere with the results.[12]

-

Weigh the tissue pieces.

-

Add ice-cold PBS to the tissue at a ratio of 1:9 (e.g., 100 mg of tissue in 900 µL of PBS).[12]

-

Homogenize the tissue on ice using a glass homogenizer or a bead beater until no large pieces are visible.[14]

-

For further cell disruption, sonicate the homogenate on ice.[12]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which is the tissue homogenate, for PGE1 analysis. The protein concentration of the homogenate should be determined to normalize the PGE1 levels.[8]

Prostaglandin E1 Extraction (for LC-MS/MS and RIA)

For LC-MS/MS and some RIA protocols, an extraction step is necessary to purify and concentrate PGE1 from the tissue homogenate.

Materials:

-

Acetone or other organic solvents (e.g., ethyl acetate)

-

Internal standard (e.g., deuterated PGE1 for LC-MS/MS)[6]

-

Hexane

-

Formic acid

-

Nitrogen gas stream

Protocol:

-

To 1 mL of tissue homogenate, add an internal standard (e.g., PGE1-d4 for LC-MS/MS) to account for extraction losses.[15]

-

Add 2 volumes of ice-cold acetone, vortex thoroughly, and incubate on ice for 10 minutes to precipitate proteins.[15]

-

Centrifuge at 1,500 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding an equal volume of hexane to remove neutral lipids. Vortex and centrifuge at 1,000 x g for 10 minutes.[16]

-

Discard the upper hexane layer.

-

Acidify the lower aqueous phase to pH 3.5 with formic acid.[16]

-

Extract the prostaglandins by adding an equal volume of ethyl acetate, vortexing, and centrifuging.

-

Collect the upper organic phase and repeat the extraction.

-

Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen gas.[17]

-

Reconstitute the dried extract in an appropriate buffer for analysis.[17]

PGE1 Measurement by Competitive ELISA

This protocol is based on a typical competitive ELISA kit. Always refer to the manufacturer's specific instructions.

Materials:

-

PGE1 ELISA Kit (containing pre-coated microplate, PGE1 standard, biotin-conjugated anti-PGE1 antibody, HRP-conjugated avidin, substrate solution, and stop solution)

-